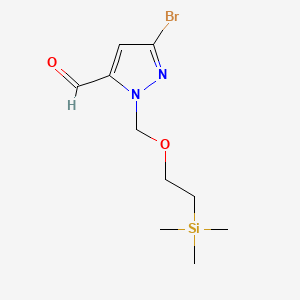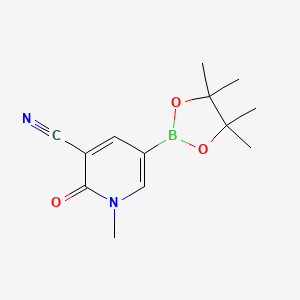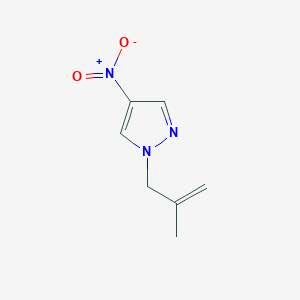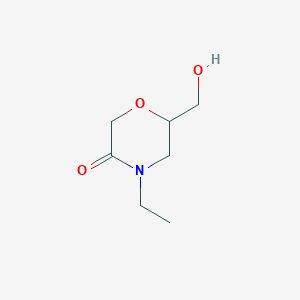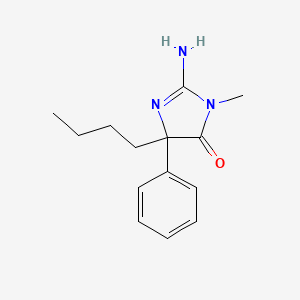
2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one is a heterocyclic compound with the molecular formula C14H19N3O. It belongs to the class of imidazolidinones, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolidinone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazol-4-ones: These compounds share a similar core structure but differ in the substituents attached to the ring.
Imidazole Derivatives: Compounds like 1,3-diazole have similar heterocyclic structures but differ in their chemical properties and applications.
Uniqueness
2-Imino-5-butyl-3-methyl-5-phenyl-imidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-amino-5-butyl-3-methyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C14H19N3O/c1-3-4-10-14(11-8-6-5-7-9-11)12(18)17(2)13(15)16-14/h5-9H,3-4,10H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
YTDYDRGEHHDZFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)N(C(=N1)N)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


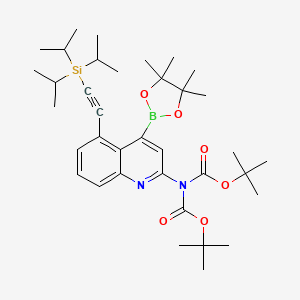
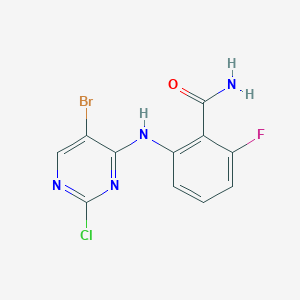
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
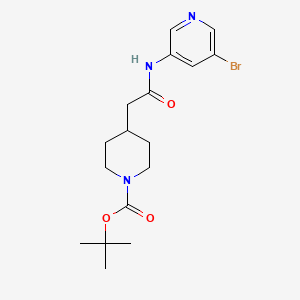
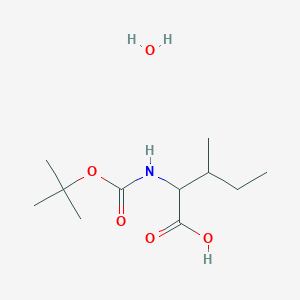
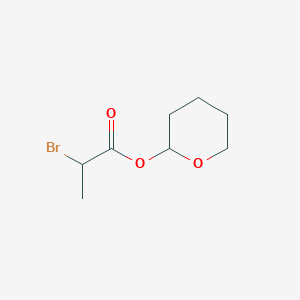

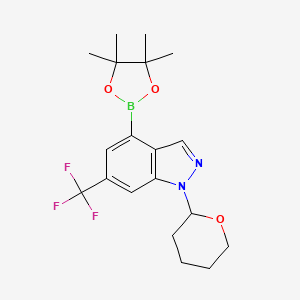
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
